molecular formula C12H17N3O B7526236 1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea

1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea

Cat. No.: B7526236
M. Wt: 219.28 g/mol
InChI Key: NKYAVDWYKPEBOA-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea is a urea derivative featuring a pyrrolidine-substituted phenyl group at the 3-position and a methyl group at the 1-position of the urea scaffold.

Properties

IUPAC Name

1-methyl-3-(2-pyrrolidin-1-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-13-12(16)14-10-6-2-3-7-11(10)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYAVDWYKPEBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Compound Name Key Structural Features Biological Activity/Application Synthesis Method Reference
1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea Pyrrolidine-substituted phenyl group Not explicitly stated (inferred CNS/enzyme modulation) Undescribed in evidence
1-Methyl-3-(5-nitropyridin-2-yl)urea Nitropyridinyl group (electron-withdrawing) Anticancer (small molecule inhibitor) Multi-step nucleophilic reactions
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea Thiazole ring with pyrrolidine substituent Undescribed (thiazole may enhance bioactivity) Undescribed
1-Methyl-3-(tetrahydro-3-furylmethyl)urea (UF) Tetrahydrofuran (THF) group Metabolite of dinotefuran (pesticide) Biodegradation of dinotefuran
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea Brominated phenyl and methoxypyridinyl groups Glucokinase activation (potential diabetes therapy) Undescribed

Pharmacological and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitropyridinyl group in 1-methyl-3-(5-nitropyridin-2-yl)urea enhances electrophilicity, likely improving binding to kinase targets (e.g., anticancer activity) . The THF group in UF (a dinotefuran metabolite) increases hydrophilicity, facilitating environmental persistence and systemic distribution in pest control .
  • Heterocyclic Modifications :

    • Replacing the phenyl ring with a thiazole (as in 1-methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea) introduces sulfur-mediated π-stacking or metal coordination, which may alter target specificity .

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